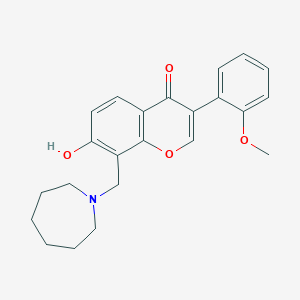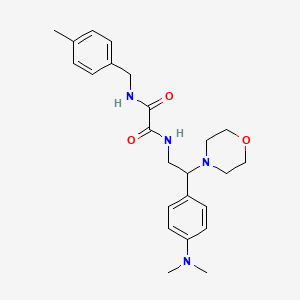
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of complex molecules often involves intricate reactions. While direct studies on the synthesis of the specific compound N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide are not found, insights can be drawn from related compounds. For example, the synthesis of [2-(4,4-dimethyl-2-oxazoline)-5-methylphenyl]methylphenyltin bromide demonstrates the reaction of copper with dimethyltin dibromide or methylphenyltin dibromide to afford triorganotin halides with a chiral tin center, showing the complexity and precision required in synthesizing such molecules (Jastrzebski et al., 1991).
Molecular Structure Analysis
The molecular structure is crucial for understanding a compound's chemical behavior. In the case of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide , the structure determined by X-ray crystallography shows that the aryl rings at the 1- and 5-positions show no conjugation to the tetrazole group, indicating the importance of molecular structure in predicting the compound's reactivity and interactions (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Chemical reactions and properties are pivotal for the application of any compound. For instance, the synthesis of N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine and its complexation with palladium(II) and mercury(II) highlights the ability to form complexes with metals, which could be vital for catalytic or material science applications (Singh et al., 2000).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are essential for the practical handling and application of the compound. While specific data on N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide are not available, related research on compounds like triorganotin cations stabilized by intramolecular SnN coordination reveals insights into solubility and structural characteristics that influence the compound's application potential (Koten et al., 1978).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under various conditions, and potential for forming derivatives, are crucial. For example, the synthesis and characterization of binuclear copper(II) complexes bridged by N-(5-chloro-2-hydroxyphenyl)-N′-[3-(dimethylamino)propyl]oxalamide showcase the compound's reactivity and potential for forming structurally complex and potentially functional materials (Li et al., 2012).
Eigenschaften
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-18-4-6-19(7-5-18)16-25-23(29)24(30)26-17-22(28-12-14-31-15-13-28)20-8-10-21(11-9-20)27(2)3/h4-11,22H,12-17H2,1-3H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTDZANGUTXANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2491250.png)
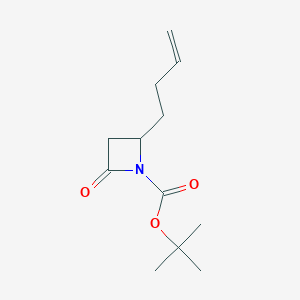
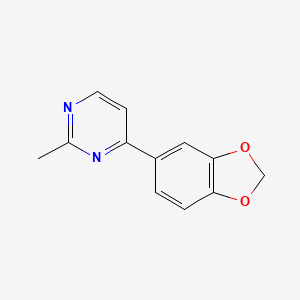
![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}pent-4-enamide](/img/structure/B2491255.png)
![1-(4-bromobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2491256.png)
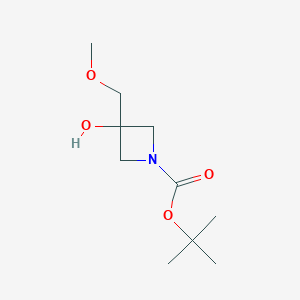
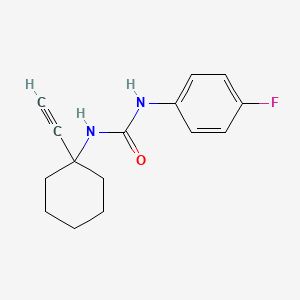

![4-butyl-1-((3-chlorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2491261.png)
![3-(2-fluorophenyl)-N-isopentyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2491262.png)
![Spiro[5.5]undec-2-en-5-one](/img/structure/B2491263.png)

![N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide](/img/structure/B2491269.png)
